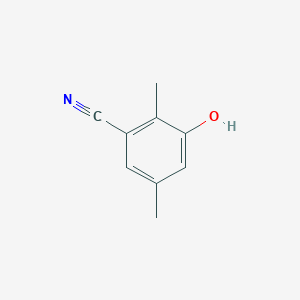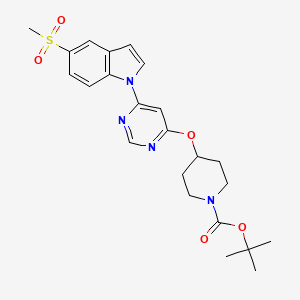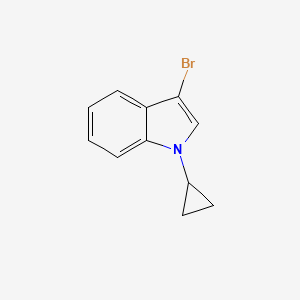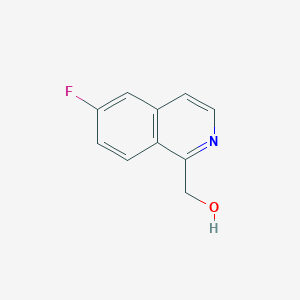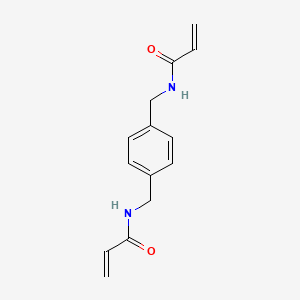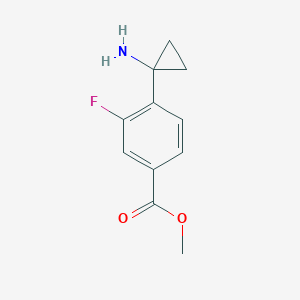
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate is a synthetic organic compound with the molecular formula C11H12FNO2 It is characterized by the presence of a fluorine atom on the benzene ring and an aminocyclopropyl group attached to the benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate typically involves the following steps:
Formation of the Aminocyclopropyl Intermediate: The aminocyclopropyl group can be synthesized through the cyclopropanation of an appropriate precursor, such as an alkene, using diazo compounds or ylides.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination of a suitable aromatic precursor.
Esterification: The final step involves the esterification of the aminocyclopropyl-fluorobenzene intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate
- Methyl 4-(1-aminocyclopropyl)-2-fluorobenzoate
- Methyl 4-(1-aminocyclopropyl)-4-fluorobenzoate
Uniqueness
Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate |
InChI |
InChI=1S/C11H12FNO2/c1-15-10(14)7-2-3-8(9(12)6-7)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3 |
InChI Key |
BMZVJVBFQFRAEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2(CC2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


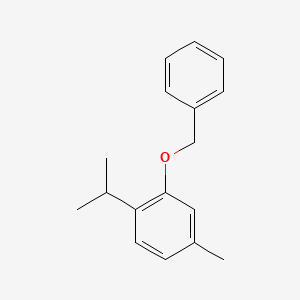
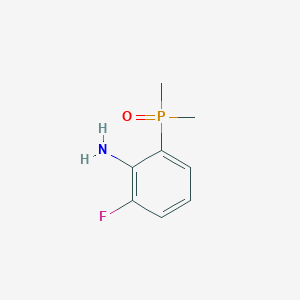
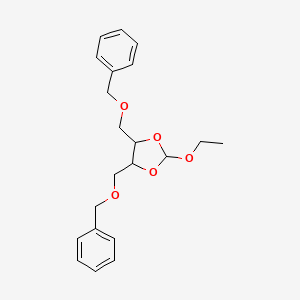
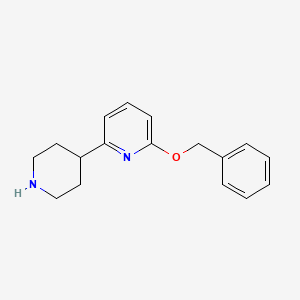
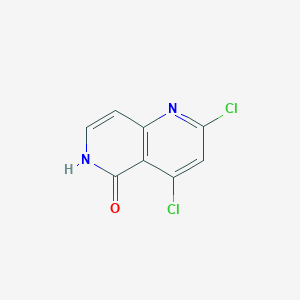


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
